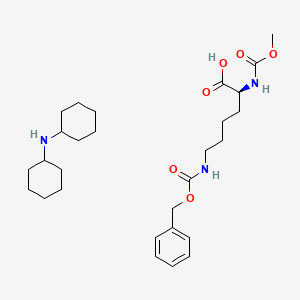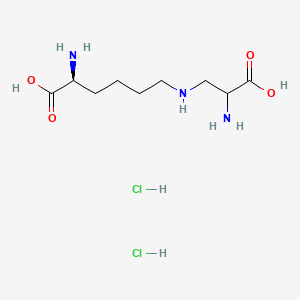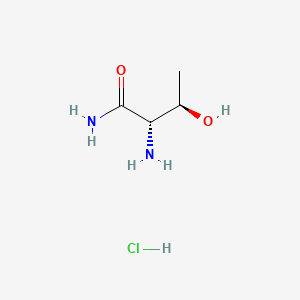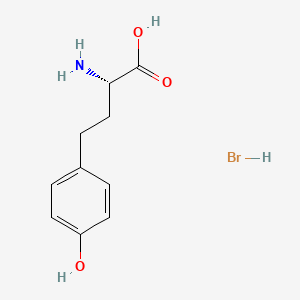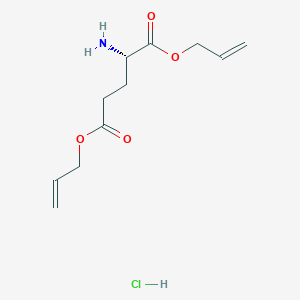
L-Leucine 7-amido-4-methylcoumarin hydrochloride
Übersicht
Beschreibung
L-Leucine 7-amido-4-methylcoumarin hydrochloride is a fluorogenic peptidyl substrate used primarily for leucine aminopeptidase activity assays. This compound is known for its ability to release a bright blue fluorescent dye, 7-amino-4-methylcoumarin, upon enzymatic cleavage . It is widely used in various scientific research fields due to its unique properties.
Wirkmechanismus
Target of Action
L-Leucine-7-amido-4-methylcoumarin hydrochloride, also known as Leu-AMC hydrochloride, is primarily targeted towards Leucine Aminopeptidase (LAP3) . LAP3 is an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .
Mode of Action
Leu-AMC hydrochloride acts as a fluorogenic peptidyl substrate for LAP3 . When the compound interacts with its target, LAP3, it undergoes enzymatic cleavage . This cleavage results in the release of a bright blue fluorescent dye, 7-amino-4-methylcoumarin .
Biochemical Pathways
The primary biochemical pathway affected by Leu-AMC hydrochloride is the protein hydrolysis pathway . LAP3, the target of Leu-AMC hydrochloride, is a key enzyme in this pathway. By acting as a substrate for LAP3, Leu-AMC hydrochloride influences the hydrolysis of proteins, particularly in bacterial systems .
Pharmacokinetics
It is known that the compound is soluble in methanol .
Result of Action
The enzymatic activity of LAP3 on Leu-AMC hydrochloride results in the release of a bright blue fluorescent dye, 7-amino-4-methylcoumarin . This fluorescence can be used to quantify LAP3 activity, providing a useful tool for studying protein hydrolysis .
Action Environment
The action of Leu-AMC hydrochloride is influenced by environmental factors such as pH and temperature, which can affect the activity of the LAP3 enzyme . .
Biochemische Analyse
Biochemical Properties
L-Leucine-7-amido-4-methylcoumarin hydrochloride plays a crucial role in biochemical reactions, primarily as a substrate for leucine aminopeptidase (LAP3) and other broad-specificity aminopeptidases such as aminopeptidase M . The interaction between L-Leucine-7-amido-4-methylcoumarin hydrochloride and these enzymes involves the hydrolysis of the amide bond, resulting in the release of the fluorescent dye 7-amino-4-methylcoumarin . This property makes it an excellent tool for studying enzyme kinetics and inhibition.
Cellular Effects
L-Leucine-7-amido-4-methylcoumarin hydrochloride influences various cellular processes by serving as a substrate for proteases involved in protein hydrolysis . In cellular assays, it has been used to measure the activity of leucine aminopeptidase in different cell types, including KB 3.1 cells . The hydrolysis of L-Leucine-7-amido-4-methylcoumarin hydrochloride by these enzymes can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of amino acids and peptides .
Molecular Mechanism
The molecular mechanism of L-Leucine-7-amido-4-methylcoumarin hydrochloride involves its binding to the active site of leucine aminopeptidase and other proteases . The enzyme catalyzes the hydrolysis of the amide bond, releasing 7-amino-4-methylcoumarin, which fluoresces upon excitation . This fluorescence can be measured to determine enzyme activity, inhibition, and other kinetic parameters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Leucine-7-amido-4-methylcoumarin hydrochloride can change over time due to its stability and degradation . The compound is generally stable when stored at -20°C, but its activity can decrease if exposed to moisture and light . Long-term studies have shown that the hydrolysis of L-Leucine-7-amido-4-methylcoumarin hydrochloride by leucine aminopeptidase remains consistent over time, making it a reliable substrate for enzyme assays .
Dosage Effects in Animal Models
The effects of L-Leucine-7-amido-4-methylcoumarin hydrochloride in animal models vary with different dosages . At lower doses, it effectively serves as a substrate for protease activity assays without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects, including toxicity . It is essential to optimize the dosage to achieve accurate and reliable results in animal studies.
Metabolic Pathways
L-Leucine-7-amido-4-methylcoumarin hydrochloride is involved in metabolic pathways related to protein hydrolysis . It interacts with enzymes such as leucine aminopeptidase and aminopeptidase M, which play a role in the breakdown of peptides and proteins . The hydrolysis of L-Leucine-7-amido-4-methylcoumarin hydrochloride releases 7-amino-4-methylcoumarin, which can be used to monitor enzyme activity and metabolic flux .
Transport and Distribution
Within cells and tissues, L-Leucine-7-amido-4-methylcoumarin hydrochloride is transported and distributed based on its interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by these interactions, affecting its availability for enzymatic hydrolysis . Understanding the transport and distribution of L-Leucine-7-amido-4-methylcoumarin hydrochloride is crucial for optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of L-Leucine-7-amido-4-methylcoumarin hydrochloride can impact its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can interact with proteases . This localization is essential for studying the spatial dynamics of enzyme activity and protein hydrolysis within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine 7-amido-4-methylcoumarin hydrochloride involves the coupling of L-leucine with 7-amino-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine 7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions catalyzed by leucine aminopeptidase. This hydrolysis results in the release of 7-amino-4-methylcoumarin, which exhibits fluorescence .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of leucine aminopeptidase and is carried out in an aqueous buffer solution at an optimal pH of around 8.0 . The reaction conditions are carefully controlled to ensure the efficient release of the fluorescent product.
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which is a bright blue fluorescent dye .
Wissenschaftliche Forschungsanwendungen
L-Leucine 7-amido-4-methylcoumarin hydrochloride has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
L-Leucine 7-amido-4-methylcoumarin hydrochloride is unique due to its specific use as a fluorogenic substrate for leucine aminopeptidase. Similar compounds include:
L-Arginine-7-amido-4-methylcoumarin hydrochloride: Used for arginine aminopeptidase activity assays.
4-Methylumbelliferyl β-D-glucopyranoside: A fluorogenic substrate for β-glucosidase activity.
7-Amino-4-methylcoumarin: A common fluorescent dye used in various biochemical assays.
These compounds share similar fluorescent properties but differ in their specific enzyme targets and applications.
Eigenschaften
IUPAC Name |
2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.ClH/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11;/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRXITKKWBOQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657521 | |
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)leucinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62480-44-8 | |
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)leucinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was L-Leucine-7-amido-4-methylcoumarin hydrochloride chosen as a substrate to measure aminopeptidase activity in meconium?
A1: L-Leucine-7-amido-4-methylcoumarin hydrochloride is a commonly used fluorogenic substrate for measuring aminopeptidase activity. When this compound is cleaved by aminopeptidases, the highly fluorescent 7-amino-4-methylcoumarin is released. [] This allows for the sensitive and quantitative measurement of enzyme activity. The study aimed to assess the changes in aminopeptidase activity in the meconium of healthy infants and its potential correlation with delivery mode. Using this specific substrate allowed the researchers to track these changes effectively.
Q2: How do the findings of this study contribute to our understanding of fetal development?
A2: The study suggests that aminopeptidase activity in meconium, as measured using L-Leucine-7-amido-4-methylcoumarin hydrochloride, does not change significantly throughout meconium accumulation in the fetal intestine. [] This finding implies a consistent presence and potential role of aminopeptidases in the intrauterine environment. Additionally, the study observed a stronger correlation between early and late meconium aminopeptidase activity in vaginally delivered infants compared to those delivered by cesarean section. This difference hints at potential influences of delivery mode on enzyme activity dynamics during fetal development, warranting further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


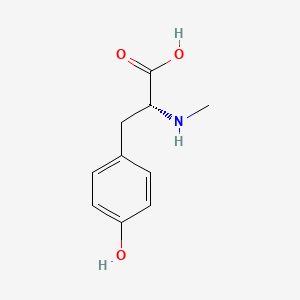
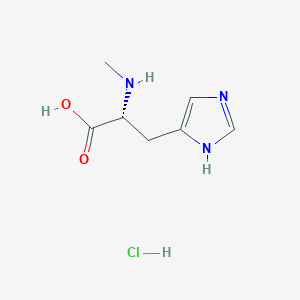
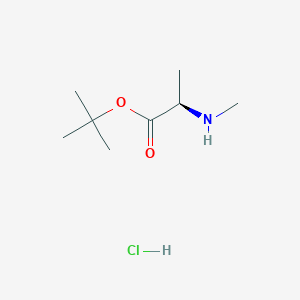
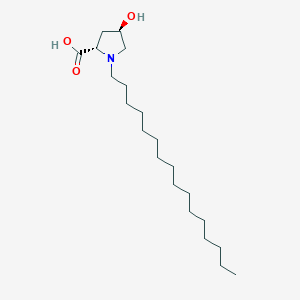
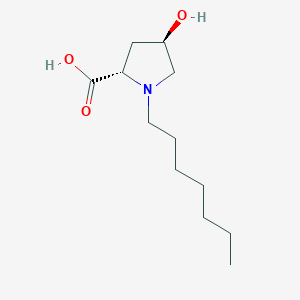
![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)

